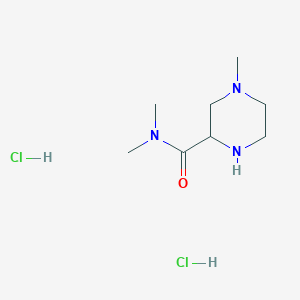
1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1-(pyrrolidin-2-ylmethyl)-1H-azoles, has been reported in the literature . The synthesis involves the alkylation of azoles with N-Cbz-prolinol mesylate or its analogues and subsequent deprotection . The utility of the procedure has been demonstrated by multigram preparation of a 15-member building block mini-library for the lead-oriented synthesis of compound libraries .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Scientific Research Applications
Synthesis and Chemical Applications
Nucleoside Activation : This compound is used in activating nucleoside phosphoramidites for oligonucleotide synthesis. It shows a high preference for phosphitilating hydroxyl groups over amino groups, aiding in the synthesis of oligonucleotides with unprotected amino groups (Gryaznov & Letsinger, 1992).
Synthesis of Novel Compounds : It plays a role in the synthesis of new chemical structures, such as in the preparation of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole, derived from camphor (Ciber et al., 2023).
Organic Synthesis : Its derivatives are involved in efficient synthesis processes for antihypertensive agents, demonstrating its utility in medicinal chemistry (Prasad, Pathak, & Panday, 2011).
Building Block for Compound Libraries : It is used in the preparation of low-molecular-weight, hydrophilic three-dimensional templates, essential for the synthesis of compound libraries (Zhersh et al., 2013).
Catalysis and Ligand Synthesis
Palladium Complex Formation : Imidazole derivatives are used in forming palladium complexes with tridentate ligands. These complexes have potential as anticancer drugs (Lee et al., 2015).
Luminescence Studies : Imidazole derivatives exhibit luminescence properties and are used in studies related to excited state intramolecular proton transfer (Shekhovtsov et al., 2023).
Copper Complex Synthesis : It assists in the synthesis of copper complexes with multidentate ligands, showing potential in catalytic processes like hydroxylation of benzene to phenol (Wu et al., 2015).
Biological and Pharmacological Research
Antimicrobial Studies : Research has been conducted on derivatives of 1-methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole for their antimicrobial properties, although not all derivatives exhibit significant activity (Ovonramwen, Owolabi, & Falodun, 2021).
Antifungal Agent Synthesis : Derivatives are synthesized and studied for their potential as antifungal agents, showing effectiveness against Candida albicans (Di Santo et al., 2005).
properties
IUPAC Name |
1-methyl-2-(pyrrolidin-2-ylmethyl)imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-6-5-11-9(12)7-8-3-2-4-10-8;/h5-6,8,10H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAVXOFUEDJNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-pyrrolidin-2-ylmethyl-1H-imidazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-N,N-dimethyl-propionamide dihydrochloride](/img/structure/B1402553.png)


![N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide](/img/structure/B1402558.png)

![[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402560.png)

![[5-Iodo-4-(1-isopropyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402562.png)
![N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B1402563.png)
![N-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-ylmethyl)-acetamide dihydrochloride](/img/structure/B1402564.png)